

Application Note: Quantitative Analysis of Rishitinone by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Rishitinone*

Cat. No.: *B15561783*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rishitinone is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, particularly pathogen attack. Found in members of the Solanaceae family, such as potatoes and tomatoes, **Rishitinone** is a derivative of the more well-known phytoalexin, Rishitin. The analysis and quantification of **Rishitinone** are crucial for studies in plant pathology, natural product chemistry, and for exploring its potential pharmacological applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the qualitative and quantitative analysis of **Rishitinone** in various plant matrices. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of **Rishitinone**.

Experimental Protocols

Sample Preparation: Extraction of Rishitinone from Potato Tubers

This protocol outlines the extraction of **Rishitinone** from potato tubers, a common matrix in which this phytoalexin is found.

Materials:

- Potato tubers
- Ethyl acetate
- Anhydrous sodium sulfate
- Methanol
- Deionized water
- Homogenizer
- Centrifuge
- Rotary evaporator
- Vortex mixer
- Syringe filters (0.22 μ m, PTFE)

Procedure:

- **Sample Collection and Preparation:** Wash potato tubers thoroughly with deionized water and allow them to air dry. Induce phytoalexin production by exposing the tubers to a stressor, such as slicing and incubating them in a dark, humid chamber for 48-72 hours, or by treating them with an elicitor like arachidonic acid.
- **Homogenization:** Weigh approximately 10 g of the stressed potato tissue and homogenize it with 50 mL of ethyl acetate in a blender or with a mechanical homogenizer for 2-3 minutes.
- **Extraction:** Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
- **Supernatant Collection:** Carefully decant the ethyl acetate supernatant into a clean flask.
- **Re-extraction:** Add another 50 mL of ethyl acetate to the pellet, vortex vigorously for 1 minute, and centrifuge again. Combine the supernatants.

- **Drying:** Dry the combined ethyl acetate extract by passing it through a column containing anhydrous sodium sulfate.
- **Solvent Evaporation:** Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
- **Reconstitution:** Reconstitute the dried extract in 1 mL of methanol for derivatization and GC-MS analysis.
- **Filtration:** Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a GC vial.

Derivatization: Silylation of Rishitinone

Due to the presence of a ketone functional group, which can sometimes benefit from derivatization to improve peak shape and thermal stability, a silylation step is recommended.

Materials:

- Dried sample extract
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Heating block or oven
- GC vials with inserts

Procedure:

- **Solvent Evaporation:** Transfer 100 µL of the filtered extract into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas.
- **Reagent Addition:** Add 50 µL of pyridine to the dried residue to ensure it is fully dissolved.
- **Silylation:** Add 50 µL of BSTFA with 1% TMCS to the vial.
- **Reaction:** Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

- Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled with a single quadrupole or a more sensitive mass spectrometer (e.g., Time-of-Flight) is suitable for this analysis.

GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Inlet Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Program	Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer	
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-500
Scan Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Rishitinone	To be determined from the full scan mass spectrum of a Rishitinone standard. Likely fragments would include the molecular ion and characteristic fragment ions.

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of **Rishitinone**. The following table is an example of how to present calibration and quality control data.

Table 1: Calibration Curve Data for **Rishitinone**

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.1	15,234
0.5	78,910
1.0	155,678
5.0	798,456
10.0	1,601,234
R ²	0.9995

Table 2: Method Validation Parameters for **Rishitinone** Analysis

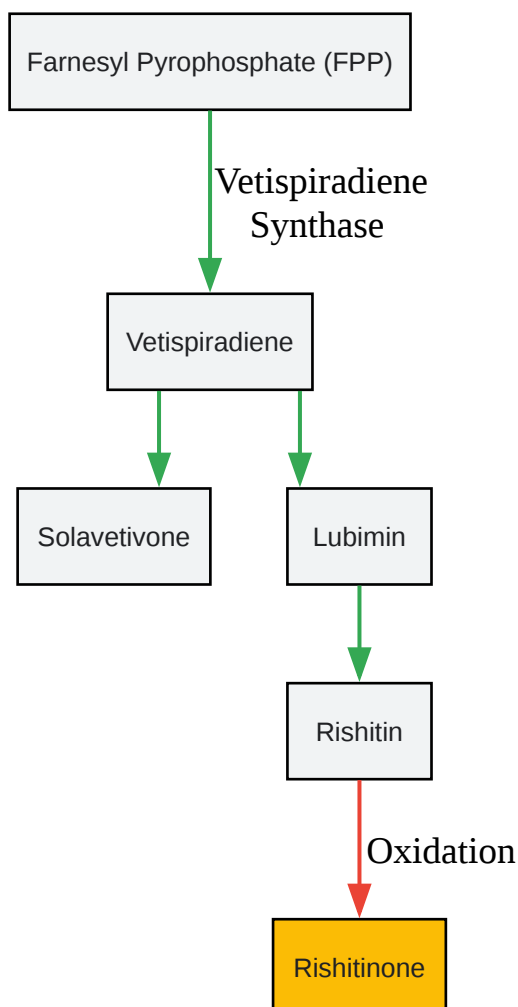
Parameter	Result
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantitation (LOQ)	0.1 µg/mL
Linearity (R ²)	> 0.999
Precision (RSD%)	< 5%
Accuracy (Recovery %)	95-105%

Visualizations

Experimental Workflow



Sesquiterpenoid Phytoalexin Biosynthesis in Potato



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